

Methyl 7-aminoheptanoate hydrochloride molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 7-aminoheptanoate hydrochloride

Cat. No.: B142789

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 7-Aminoheptanoate Hydrochloride**: Properties, Applications, and Protocols

Introduction

Methyl 7-aminoheptanoate hydrochloride is a bifunctional organic molecule featuring a terminal primary amine and a methyl ester, separated by a six-carbon aliphatic chain. This unique structure makes it a valuable and versatile building block in the fields of organic synthesis and medicinal chemistry. Its primary utility lies in its role as a flexible linker molecule, particularly in the burgeoning field of targeted protein degradation, and as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, core applications in drug development, and detailed protocols for its use, designed for researchers, chemists, and drug development professionals.

Part 1: Physicochemical Characterization

The hydrochloride salt of methyl 7-aminoheptanoate enhances its stability and improves its handling characteristics as a solid raw material compared to the free-base form. Its bifunctional nature—a nucleophilic amine and an electrophilic ester—governs its reactivity and applications.

Chemical Structure and Properties

The molecule consists of a heptanoate backbone, with an amino group at the C7 position and a methyl ester at the C1 position. The presence of the hydrochloride salt protonates the primary amine, rendering it non-nucleophilic until deprotonation with a suitable base.

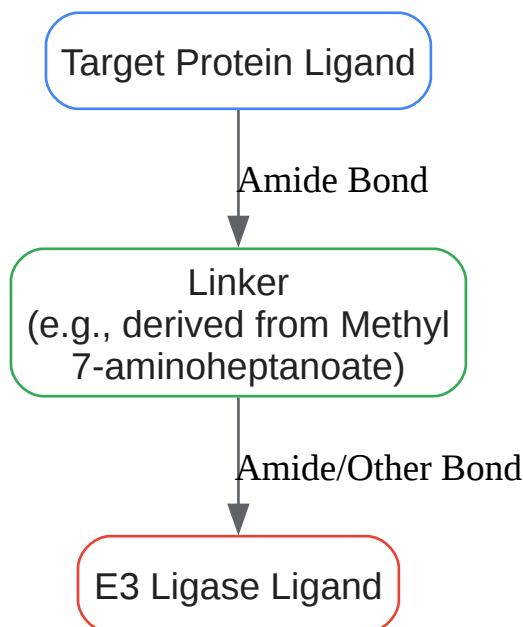
Caption: Chemical structure of **Methyl 7-aminoheptanoate hydrochloride**.

Quantitative Data Summary

The essential physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	195.69 g/mol	[1][2][3][4]
Molecular Formula	C ₈ H ₁₈ ClNO ₂	[1][3][4]
CAS Number	17994-94-4	[1][2][3][4]
Appearance	White to off-white or pink solid	[2][3]
Purity	Typically ≥97%	[3]
Melting Point	119-121°C	[5]
Storage Temperature	2-8°C (refrigerator) or Room Temperature, under inert gas	[2][3][5]
Solubility	Soluble in organic solvents like ethanol and methanol	[6]

Part 2: Core Applications in Drug Development


The utility of **Methyl 7-aminoheptanoate hydrochloride** stems from its linear carbon chain and its two distinct reactive functional groups, which can be addressed with orthogonal chemical strategies.

Crucial Role as a PROTAC Linker

One of the most significant applications of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[4] PROTACs are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[4]

- Causality Behind its Efficacy: The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The six-carbon chain of **Methyl 7-aminoheptanoate hydrochloride** provides the necessary length and conformational flexibility to bridge the two proteins effectively. The terminal amine and ester groups serve as versatile handles for conjugation to a target protein ligand and an E3 ligase ligand, respectively.

[Click to download full resolution via product page](#)

Caption: General structure of a PROTAC molecule.

Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

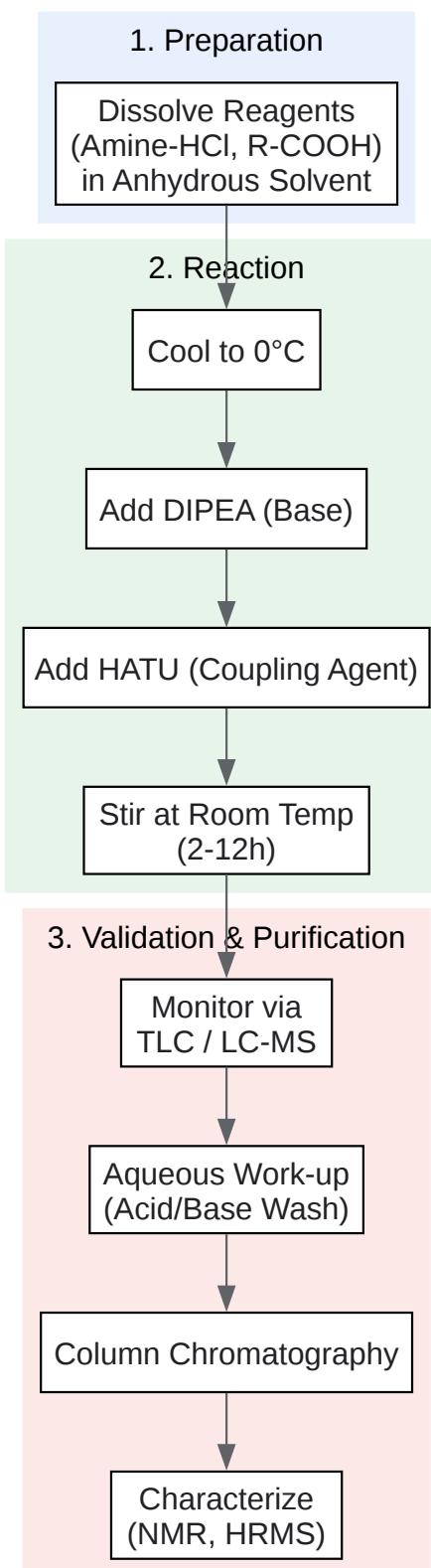
Beyond its role in PROTACs, **Methyl 7-aminoheptanoate hydrochloride** is a valuable intermediate for constructing more complex molecules. Its linear structure can be incorporated into APIs to modulate properties like lipophilicity and cell permeability.

- Expert Insight: The ability to selectively react either the amine or the ester group is key. For instance, the amine can be protected, allowing for manipulation of the ester group (e.g., hydrolysis to the carboxylic acid or amidation). Subsequently, the amine can be deprotected for further functionalization. This strategic flexibility is essential in multi-step organic synthesis. A documented application includes its use in the synthesis of the antidepressant drug Amineptine.^[7] The related ethyl ester has been identified as a building block for antiviral agents and HDAC inhibitors, suggesting similar potential for the methyl variant.^[8]

Part 3: Experimental Protocols & Handling

Protocol for Amide Bond Formation: A Self-Validating Workflow

A common and critical reaction involving **Methyl 7-aminoheptanoate hydrochloride** is the coupling of its primary amine with a carboxylic acid. This forms the basis of its use as a linker.


Objective: To couple **Methyl 7-aminoheptanoate hydrochloride** with a generic carboxylic acid (R-COOH) to form an amide bond.

Methodology:

- Reagent Preparation (Stoichiometry):
 - Dissolve **Methyl 7-aminoheptanoate hydrochloride** (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
 - Add the carboxylic acid (R-COOH) (1.1 eq).
 - Add a coupling agent, such as HATU (1.2 eq).
 - Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq). The extra equivalent is needed to neutralize the hydrochloride salt.
- Reaction Execution:
 - In a dry, nitrogen-flushed flask, combine the **Methyl 7-aminoheptanoate hydrochloride**, carboxylic acid, and solvent.

- Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction upon adding the coupling agent and base, preventing side reactions.
- Add the DIPEA dropwise. The base deprotonates the ammonium salt to liberate the free primary amine, which is the active nucleophile.
- Slowly add the coupling agent (HATU). HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.
- Allow the reaction to warm to room temperature and stir for 2-12 hours.

- Self-Validation (Monitoring & Work-up):
 - Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.
 - Work-up: Once complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and activator byproducts, and finally with brine to remove residual water.
 - Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
- Product Confirmation: The identity and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for amide bond formation.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is imperative to ensure safety and maintain the compound's integrity.

- Hazard Identification: **Methyl 7-aminoheptanoate hydrochloride** is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)[\[9\]](#)
- Safe Handling:
 - Always handle in a well-ventilated area or a chemical fume hood.[\[9\]](#)[\[10\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[9\]](#)[\[11\]](#)
 - Avoid breathing dust.[\[9\]](#) Do not eat, drink, or smoke when using this product.[\[9\]](#)
 - In case of contact, flush the affected area with copious amounts of water and seek medical advice.[\[9\]](#)[\[11\]](#)
- Storage Conditions:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[10\]](#)
 - For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[\[5\]](#)
 - Solutions of the compound in solvents can be stored at -20°C or -80°C for extended periods.[\[3\]](#)

Conclusion

Methyl 7-aminoheptanoate hydrochloride is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its defined length, structural flexibility, and bifunctional nature make it an ideal linker for sophisticated molecular architectures like PROTACs. A thorough understanding of its physicochemical properties, coupled with rigorous and well-validated experimental protocols, allows researchers to fully leverage its potential in

synthesizing novel therapeutics. Adherence to strict safety and handling guidelines is paramount to ensure both the integrity of the research and the well-being of the scientist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 7-aminoheptanoate hydrochloride | C8H18CINO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 7-aminoheptanoate hydrochloride | 17994-94-4 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Methyl 7-aminoheptanoate hydrochloride CAS#: 17994-94-4 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Methyl 7-aminoheptanoate hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 8. nbinfo.com [nbinfo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. echemi.com [echemi.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [Methyl 7-aminoheptanoate hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142789#methyl-7-aminoheptanoate-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com